6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1482175-00-7
VCID: VC7223415
InChI: InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17)
SMILES: C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F
Molecular Formula: C9H4F4N2O2
Molecular Weight: 248.137

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid

CAS No.: 1482175-00-7

Cat. No.: VC7223415

Molecular Formula: C9H4F4N2O2

Molecular Weight: 248.137

* For research use only. Not for human or veterinary use.

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid - 1482175-00-7

Specification

CAS No. 1482175-00-7
Molecular Formula C9H4F4N2O2
Molecular Weight 248.137
IUPAC Name 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17)
Standard InChI Key MFEPRFIPBFWZKA-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of an imidazo[1,2-a]pyridine ring system, a bicyclic framework merging imidazole and pyridine rings. Key substituents include:

  • Fluorine at the 6-position, enhancing electronegativity and metabolic stability.

  • Trifluoromethyl (-CF3_3) at the 2-position, contributing to lipophilicity and steric bulk.

  • Carboxylic acid (-COOH) at the 3-position, enabling hydrogen bonding and salt formation.

The IUPAC name, 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, reflects this substitution pattern.

Table 1: Key Molecular Identifiers

PropertyValue
CAS Number1482175-00-7
Molecular FormulaC9H4F4N2O2\text{C}_9\text{H}_4\text{F}_4\text{N}_2\text{O}_2
Molecular Weight248.137 g/mol
SMILESC1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F
InChIKeyMFEPRFIPBFWZKA-UHFFFAOYSA-N

Synthesis Pathways

Halogenation and Functionalization

Synthesis typically begins with a pre-formed imidazo[1,2-a]pyridine scaffold. Fluorination at the 6-position is achieved via electrophilic aromatic substitution using agents like Selectfluor® or N2F+\text{N}_2\text{F}^+ salts under controlled conditions. Trifluoromethylation at the 2-position employs reagents such as Umemoto’s reagent or copper-mediated cross-coupling with CF3_3 sources. Finally, carboxylation at the 3-position is accomplished through carbon dioxide insertion under palladium catalysis or oxidation of a methyl group.

Challenges and Optimization

  • Regioselectivity: Competing reactions during trifluoromethylation require careful temperature and catalyst control.

  • Acid Stability: The carboxylic acid group necessitates mild reaction conditions to prevent decarboxylation.

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate water solubility, while fluorinated substituents enhance lipid membrane permeability. Stability studies indicate resistance to hydrolysis and oxidation under ambient conditions, attributed to the electron-withdrawing effects of fluorine.

Table 2: Physicochemical Profile

PropertyObservation
Aqueous SolubilityModerate (enhanced in basic pH)
Thermal StabilityStable up to 150°C
PhotostabilityResistant to UV degradation

Research Gaps and Future Directions

Current literature lacks in vivo pharmacological data and detailed mechanistic studies. Priority research areas include:

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize bioavailability.

  • Scale-Up Synthesis: Developing cost-effective routes for industrial production.

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